N-phenylmethoxyoxolane-2-carboxamide
Description
N-phenylmethoxyoxolane-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a phenyl group attached to a methoxyoxolane ring, which is further connected to a carboxamide group. Carboxamides are known for their significant role in medicinal chemistry due to their ability to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity .
Properties
IUPAC Name |
N-phenylmethoxyoxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(11-7-4-8-15-11)13-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCRXWUCMRRAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylmethoxyoxolane-2-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) . This method involves the activation of the carboxylic acid to form an intermediate, which then reacts with an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using similar catalytic methods. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenylmethoxyoxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-phenylmethoxyoxolane-2-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and anticancer activity.
Industry: Used in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of N-phenylmethoxyoxolane-2-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various molecular targets and pathways, leading to potential therapeutic effects such as enzyme inhibition and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-1H-pyrrole-2-carboxamide
- 5-Chloro-N-phenyl-1H-indole-2-carboxamide
Uniqueness
N-phenylmethoxyoxolane-2-carboxamide is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins. This property makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
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